BENGHE Troubleshooting & Optimization

Check Availability & Pricing

3,5-Diiodosalicylic acid solubility issues in
experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B122350

Technical Support Center: 3,5-Diiodosalicylic
Acid
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common solubility issues encountered when working with 3,5-
Diiodosalicylic Acid in experimental buffers.

Frequently Asked Questions (FAQSs)

Q1: What is 3,5-Diiodosalicylic Acid and what are its main applications?

Al: 3,5-Diiodosalicylic acid (3,5-DISA) is a derivative of salicylic acid with a molecular weight
of 389.91 g/mol .[1][2] It is an organoiodine compound that appears as an off-white to beige or
grey powder.[1][3] In research and drug development, it is known as a metabolite of aspirin and
an agonist for the G protein-coupled receptor 35 (GPR35), which is a target for metabolic
regulation and inflammatory responses.[1] It also serves as an intermediate in the synthesis of
other compounds, including pharmaceuticals and veterinary drugs like Closantel.[4][5]

Q2: What are the basic solubility properties of 3,5-Diiodosalicylic Acid?

A2: 3,5-Diiodosalicylic Acid is sparingly soluble in water, with a reported solubility of
approximately 0.02 g/100 mL (0.2 mg/mL) at 25°C.[1][3] It is, however, more soluble in most
organic solvents, including ethanol, acetone, and dimethyl sulfoxide (DMSO).[2][3]
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Q3: Why am | having trouble dissolving 3,5-Diiodosalicylic Acid in my aqueous buffer?

A3: The low aqueous solubility of 3,5-Diiodosalicylic Acid is the primary reason for dissolution
challenges. Its chemical structure, a halogenated aromatic carboxylic acid, contributes to its
hydrophobicity.[3] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS)
or Tris-HCI at neutral pH is often difficult and may result in precipitation or incomplete
dissolution.

Q4: How does pH affect the solubility of 3,5-Diiodosalicylic Acid?

A4: As a salicylic acid derivative, 3,5-Diiodosalicylic Acid is an acidic compound with a
predicted pKa around 2.07.[3] Its solubility in aqueous solutions is highly pH-dependent. At pH
values significantly above its pKa, the carboxylic acid and phenolic hydroxyl groups will
deprotonate, forming a more soluble salt. Therefore, increasing the pH of the buffer will
generally increase the solubility of 3,5-Diiodosalicylic Acid.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for 3,5-Diiodosalicylic Acid.

Property Value Source(s)
Molecular Formula C7H4l203 [1][2]
Molecular Weight 389.91 g/mol [1112]
Appearance Off-white to beige or grey ae
powder

Melting Point 220-230 °C (decomposes) [1][6]
Water Solubility (25 °C) 0.02 g/100 mL (0.51 mM) [11[3]

pKa (Predicted) 2.07+£0.14 [3]

o ) Freely soluble in ethanol,
Solubility in Organic Solvents [2][3]
ether, acetone, DMSO
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Issue: Precipitate forms when diluting a DMSO stock
solution into aqueous buffer.

Cause: This is a common issue when the concentration of the compound in the final aqueous
solution exceeds its solubility limit. The organic solvent (DMSO) is miscible with the aqueous
buffer, but the compound itself is not soluble enough to remain in solution.

Solution Workflow:
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Precipitate observed upon dilution of DMSO stock

Is the final concentration below the known aqueous solubility limit (~0.2 mg/mL)?

No Yes

Optimize the dilution method.
- Add stock solution to buffer while vortexing.
- Perform serial dilutions.

Reduce the final concentration of 3,5-DISA in the working solution.

Incorporate a co-solvent or surfactant in the final buffer.

.

Increase the pH of the final aqueous buffer.

J

Precipitation persists. Re-evaluate experimental design.

Solution is clear. Proceed with experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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